3-Chloropyrazolo[1,5-a]pyridine
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Overview
Description
3-Chloropyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2. . This compound has gained significant attention in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazolo[1,5-a]pyridine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents. One common method includes the use of 3-chloropyridine as a starting material, which undergoes cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
3-Chloropyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the presence of additional nitrogen atoms in the ring.
Pyrazolo[3,4-b]pyridines: Another class of compounds with a similar core but different substitution patterns.
Uniqueness
3-Chloropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
3-Chloropyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of the chlorine atom at the 3-position enhances its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results that warrant further exploration in drug development for infectious diseases.
Anticancer Activity
The compound has also been studied for its anticancer properties. It acts as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival. For instance, it has shown potential as an AXL and c-MET kinase inhibitor, which are critical targets in cancer therapy due to their roles in tumor growth and metastasis .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound inhibits various protein kinases that regulate cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Interaction with Receptors : It may interact with specific receptors involved in inflammatory responses and cancer progression, modulating these pathways to exert therapeutic effects .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study focusing on breast cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against T47D cells. The mechanism was linked to apoptosis induction through kinase inhibition .
- Antimicrobial Activity : Another study assessed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent, particularly in treating resistant strains.
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWBELZDURTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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